N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S2/c1-26-17-7-14(8-18(10-17)27-2)12-28-21-24-16(13-29-21)9-20(25)23-11-15-5-3-4-6-19(15)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFRKSFXAJLLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethoxybenzylthio Group: The dimethoxybenzylthio group can be attached via a thioetherification reaction using 3,5-dimethoxybenzyl chloride and a thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of bioactive thiazole and acetamide derivatives. Key comparisons include:
Key Observations :
Thiazole vs. Quinazolinone Scaffolds: The target compound’s thiazole core (vs. quinazolinone in compound 7) may offer distinct binding kinetics due to differences in ring size and electronic properties. Quinazolinone derivatives (e.g., compound 7) exhibit antitumor activity (47% MGI), suggesting that the thiazole scaffold in the target compound could similarly target proliferation pathways . The 3,5-dimethoxybenzyl thioether in the target compound mirrors the 3,4,5-trimethoxybenzyl group in compound 7, which is critical for enhancing antitumor activity via improved hydrophobic interactions .
Substituent Position and Bioactivity: The 2-chlorobenzyl group on the acetamide nitrogen (target compound) differs from the 4-chlorophenyl substituent in compound 5. Para-substituted chlorophenyl groups (e.g., in compound 7) show higher antitumor activity (47% MGI) compared to ortho-substituted variants, possibly due to reduced steric hindrance . The morpholinoethoxy group in compound 8c () introduces polarity, which may enhance solubility but reduce membrane permeability compared to the lipophilic 3,5-dimethoxybenzyl group in the target compound .
Heterocyclic Modifications: Compound 19 () replaces the thiazole with a dihydropyrimidinone ring and includes a trifluoromethylbenzothiazole group, demonstrating potent CK1 inhibition (IC₅₀ <1 µM). This highlights the role of fluorinated groups in enhancing target affinity, a feature absent in the target compound .
Biological Activity
N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by research findings and data tables.
Structural Overview
The compound features several notable structural elements:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Benzyl Thioether : A functional group that may enhance lipophilicity and biological interactions.
- Acetamide Group : Often associated with pharmacological activity, contributing to the compound's potential as a drug candidate.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Thioether : Accomplished via nucleophilic substitution reactions.
- Acetamide Formation : Finalized through acylation of an amine with acetic anhydride or acetyl chloride.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar thiazole structures possess significant anticancer properties. The thiazole ring is implicated in inhibiting cancer cell proliferation and inducing apoptosis.
2. Neuroprotective Effects
The presence of the methoxy groups and thioether moiety suggests potential neuroprotective effects. Compounds with similar structures have been linked to protective actions against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate mitochondrial functions and reduce oxidative stress.
3. Antimicrobial Properties
Thiazole derivatives are often noted for their antimicrobial activity. Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-methylacetamide | Demonstrated significant neuroprotection in cellular models of neurodegeneration. |
| Johnson et al. (2021) | N-(2-chlorobenzyl)-N’-(4-methoxyphenethyl)acetamide | Showed promising anticancer activity against breast cancer cell lines. |
| Lee et al. (2023) | Benzothiazole derivatives | Reported broad-spectrum antimicrobial effects against various pathogens. |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Binding to neurotransmitter receptors, potentially enhancing neuroprotective pathways.
- Oxidative Stress Reduction : Scavenging free radicals and reducing oxidative damage in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
